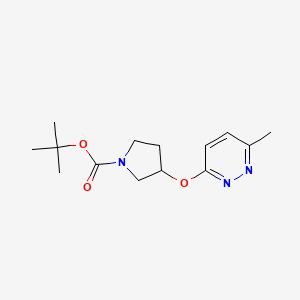

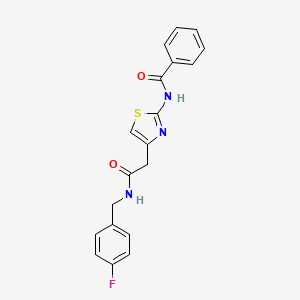

6,8-dibromo-3-((4-methoxyphenyl)sulfonyl)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity, potentially affecting its solubility in various solvents. The bromine atoms could also influence its reactivity .Applications De Recherche Scientifique

Antibacterial Applications

Compounds synthesized from chromen-2-one derivatives have shown promising antibacterial activity. Behrami and Dobroshi (2019) report on the synthesis of several compounds, including 4-hydroxy-chromen-2-one derivatives, which exhibited high levels of bacteriostatic and bactericidal activity against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These findings underscore the potential of chromen-2-one derivatives in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Antimicrobial and Antifungal Applications

Darwish et al. (2014) explored the synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties, suitable for antimicrobial uses. Their study highlights the diverse biological activity of chromen-2-one-based compounds, indicating their efficacy in treating infections caused by various microorganisms (Darwish et al., 2014).

Anti-inflammatory Effects

The isolation of chromen-4-one derivatives from natural sources like Belamcanda chinensis has revealed their antimicrobiotic and anti-inflammatory effects. Such compounds could be leveraged for therapeutic applications in treating inflammation-related disorders (Liu et al., 2008).

Analgesic Activity

Research by Rajesha et al. (2011) on the synthesis of new chromen-2-one derivatives has demonstrated their potential analgesic properties. The study provides a basis for developing novel pain management solutions based on chromen-2-one chemistry (Rajesha et al., 2011).

Inhibition of Carbonic Anhydrases

Compounds based on dihydroxycoumarin, a related chemical structure, have been investigated for their ability to inhibit carbonic anhydrases, enzymes involved in various physiological processes. This research opens avenues for using chromen-2-one derivatives in designing inhibitors for therapeutic applications, particularly in conditions where carbonic anhydrase activity is implicated (Basaran et al., 2008).

Solar Cell Applications

The photovoltaic properties of chromen-2-one-based dyes have been studied for their application in dye-sensitized solar cells. These compounds exhibit promising electronic properties conducive to efficient solar energy conversion, highlighting their potential in renewable energy technologies (Gad et al., 2020).

Orientations Futures

The study of chromen-2-one derivatives is an active area of research, particularly in the field of medicinal chemistry, where these compounds are being investigated for their potential therapeutic properties . The introduction of various substituents, such as the methoxyphenyl sulfonyl group and bromine atoms in this compound, could lead to new properties and potential applications.

Propriétés

IUPAC Name |

6,8-dibromo-3-(4-methoxyphenyl)sulfonylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Br2O5S/c1-22-11-2-4-12(5-3-11)24(20,21)14-7-9-6-10(17)8-13(18)15(9)23-16(14)19/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCGSLYSEXYRAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Br2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2969716.png)

![3-[(pyrrolidin-1-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B2969720.png)

![[2-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B2969721.png)

![3-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2969722.png)

![ethyl 2-[8-(2-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2969727.png)

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2969729.png)

![4-allyl-N-(sec-butyl)-2-(2-((2-fluorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2969732.png)